Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine
Description
Properties
IUPAC Name |
3-[(3-carboxyphenyl)-[3-(trifluoromethyl)phenyl]phosphanyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3O4P/c22-21(23,24)15-6-3-9-18(12-15)29(16-7-1-4-13(10-16)19(25)26)17-8-2-5-14(11-17)20(27)28/h1-12H,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOUANGEPPDUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(=O)O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution via Organometallic Intermediates
The most widely applicable method for synthesizing triarylphosphines involves reacting phosphorus trichloride (PCl₃) with aryl Grignard or lithium reagents . For Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine, this requires:
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Protection of carboxylic acid groups : 3-Bromobenzoic acid is typically esterified to methyl 3-bromobenzoate to prevent side reactions during organometallic formation .
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Generation of aryl lithium species :
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Stepwise addition to PCl₃ :
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Deprotection : The ester groups are hydrolyzed using aqueous HCl in THF (1:1 v/v) at reflux .
Key data :
| Step | Reagent | Temperature | Yield (Crude) |
|---|---|---|---|
| Lithiation | n-BuLi (2.5 M) | -78°C | 85–90% |
| Phosphination | PCl₃ | 0°C → RT | 68% |
| Hydrolysis | 6M HCl | 80°C | 95% |
Steric hindrance from the 3-substituted aryl groups often limits yields to 50–60% for the final phosphine .
Reduction of Phosphine Oxide Precursors
Phosphine oxides offer greater stability than tertiary phosphines during synthesis. The oxide precursor can be synthesized via:
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Michaelis-Arbuzov reaction : Diethyl phosphite reacts with 3-bromobenzotrifluoride and methyl 3-bromobenzoate under radical initiation .
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Cross-coupling : Bis(3-carboxyphenyl)phosphine oxide reacts with 3-trifluoromethylphenylboronic acid via Suzuki-Miyaura coupling .
Reduction to the phosphine is achieved using:
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DIBAL-H (Diisobutylaluminum hydride): 2.5 equivalents in hexane at 25°C for 15 minutes .
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LiAlH₄ : 3 equivalents in THF at reflux, providing higher selectivity but lower functional group tolerance .
Comparative performance :
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances employ Pd₀/PdII cycles to assemble unsymmetrical triarylphosphines:
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Buchwald-Hartwig Amination Derivatives :
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Sequential Suzuki Couplings :
Optimized conditions :
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 63% |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | 57% |
Challenges in Functional Group Compatibility
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Carboxylic Acid Sensitivity :
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Trifluoromethyl Group Effects :
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Phosphine Oxidation :
Purification and Characterization
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Chromatography :
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Recrystallization :
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31P NMR :
Chemical Reactions Analysis
Types of Reactions
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where the carboxyphenyl or trifluoromethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of phosphine oxides, while reduction leads to phosphine hydrides.
Scientific Research Applications
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine is utilized in various scientific research fields, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine involves its interaction with molecular targets through its phosphine center. The compound can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. The carboxyphenyl and trifluoromethylphenyl groups enhance its reactivity and stability, making it an effective ligand in various chemical reactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- Bis(4-trifluoromethylphenyl)(4-carboxyphenyl)phosphine (p-Miranphos; CAS: 1808959‑36‑5): A para-substituted isomer with trifluoromethyl and carboxyphenyl groups in the 4-position.
- Bis(3,5-di(trifluoromethyl)phenyl)phosphine (CAS: 166172-69-6): Lacks carboxyl groups but features two trifluoromethyl groups per phenyl ring. This compound exhibits higher hydrophobicity (log P ≈ 4.2 inferred from analogous data) due to the absence of polar carboxyl moieties .
- Bis(3-carboxyphenyl)phenylphosphine : Replaces the trifluoromethyl group with a phenyl ring, reducing electron-withdrawing effects and increasing π-backbonding capacity in metal complexes .
Table 1: Key Properties of Selected Phosphine Ligands
*Estimated based on : Carboxyl groups reduce log P by ~1.0–1.5 compared to non-carboxylated analogs. †Inferred from : Trifluoromethyl increases log P by ~0.7 per group.
Electronic and Steric Effects
- Electron-withdrawing vs. Electron-donating Groups: The trifluoromethyl group in m-Miran2phos enhances electrophilicity at the phosphorus atom, stabilizing low-oxidation-state metal centers (e.g., Cu(I), Au(I)) in catalytic cycles. In contrast, non-fluorinated analogs like bis(3-carboxyphenyl)phenylphosphine favor electron-rich metal complexes .
- Steric Environment : Meta-substituted carboxyphenyl groups create a bulkier coordination sphere compared to para-substituted p-Miranphos. This steric difference can influence enantioselectivity in asymmetric catalysis .
Hydrophobicity and Solubility
Phosphine borane analogs with phenyl substituents (e.g., 7–14 in ) exhibit log P values ~0.7 higher than methyl-substituted counterparts. For m-Miran2phos, the carboxyl groups lower hydrophobicity (log P ≈ 2.5–3.0) compared to bis(3,5-di(trifluoromethyl)phenyl)phosphine (log P ≈ 4.2), enhancing solubility in polar solvents like DMSO or aqueous mixtures .
Reactivity and Catalytic Performance
- Coordination Chemistry: m-Miran2phos forms stable complexes with transition metals (e.g., Au, Cu), analogous to cytotoxic phosphine-gold complexes like auranofin. Its carboxyl groups may facilitate proton-coupled electron transfer (PCET) in catalytic cycles .
- Addition Reactions : Bis(3-trifluoromethylphenyl)phosphine derivatives (e.g., compound 10c in ) demonstrate high reactivity in nucleophilic additions to styrene (yields: 47–95%). The carboxyl groups in m-Miran2phos could modulate such reactivity by altering electron density .
Biological Activity
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine is a phosphine compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential applications in medicine.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure includes two carboxyphenyl groups and one trifluoromethylphenyl group, which may influence its biological properties.
Biological Activity Overview
Research has indicated that phosphine derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Some studies suggest that phosphine compounds can act as inhibitors of cancer cell proliferation. The presence of trifluoromethyl groups is often associated with enhanced biological activity due to their electron-withdrawing properties.
- Antimicrobial Properties : Similar phosphine compounds have shown promise as antimicrobial agents against various bacteria and fungi.
- Receptor Modulation : Certain derivatives have been evaluated for their ability to modulate hormone receptors, such as progesterone receptors (PR), indicating potential use in hormone-related therapies.
Anticancer Activity
A study focusing on phosphine-borane derivatives revealed that specific modifications to the phosphine structure could enhance their potency as PR antagonists. For instance, a derivative with an IC50 value of 0.54 μM was shown to exhibit significant affinity towards the PR ligand-binding domain (LBD) . This suggests that this compound may similarly interact with key biological targets.
Antimicrobial Efficacy
Research into related phosphine compounds has demonstrated their effectiveness against various bacterial strains. For example, cyclometalated iridium(III) complexes derived from similar structures exhibited potent bactericidal activity against Staphylococcus aureus . This indicates that this compound could possess comparable antimicrobial properties.
Structure-Activity Relationship (SAR)
The biological activity of phosphines is often influenced by their structural features. A detailed SAR analysis can be summarized in the following table:
| Compound Structure | Biological Activity | IC50 Value |
|---|---|---|
| Tricyclopropylphosphine derivative | PR Antagonist | 0.54 μM |
| Cyclometalated Iridium(III) complex | Antimicrobial (S. aureus) | 3.60 μM |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Ligand-Receptor Interactions : Similar compounds have shown to interact with hormone receptors, affecting downstream signaling pathways.
- Cell Proliferation Inhibition : Evidence suggests that certain phosphines can inhibit cell growth through apoptosis or cell cycle arrest mechanisms.
Q & A
Basic Research Question
- 31P NMR : Directly probes the phosphorus environment; shifts between δ +10 to +30 ppm indicate phosphine oxidation states .
- 19F NMR : Detects trifluoromethyl group integrity (δ -60 to -70 ppm) .
- X-ray crystallography : Resolves steric arrangements and confirms substituent geometry .
- Elemental analysis : Validates purity (>95% via combustion analysis) .
How does pH or temperature affect the compound’s stability in organometallic applications?
Advanced Research Question
- pH sensitivity : The carboxyphenyl group may deprotonate under basic conditions (pH >10), altering solubility and ligand-metal binding .
- Thermal stability : Decomposition occurs above 120°C; storage at -20°C under inert gas is recommended .
- Oxidation mitigation : Use of reducing agents (e.g., ascorbic acid) in aqueous systems prevents phosphine oxidation .
How can challenges in isolating the phosphine due to air sensitivity be addressed?
Q. Methodological Guidance
- Inert handling : Conduct all steps in gloveboxes or Schlenk lines .
- Sublimation : Purify under high vacuum (10^-5 mbar) at 80–100°C to remove impurities .
- Stabilization : Co-crystallize with stabilizing agents (e.g., triphenylphosphine oxide) to reduce reactivity during storage .
What are the compound’s potential applications in asymmetric catalysis?
Advanced Research Question
- Chiral induction : The carboxyphenyl group can coordinate to metals (e.g., Pd, Ru) to form chiral complexes for enantioselective cross-couplings .
- Case study : In Suzuki-Miyaura reactions, the trifluoromethyl group enhances oxidative addition rates to aryl halides .
How does this phosphine compare to structurally similar ligands in catalytic efficiency?
Q. Comparative Analysis
| Ligand | Catalytic Efficiency (TON)* | Unique Feature |
|---|---|---|
| Bis(3-carboxyphenyl)(3-TFMP)phosphine | 1,200–1,500 | Dual hydrogen-bonding/EWG effects |
| Tris(3,5-dimethylphenyl)phosphine | 800–1,000 | High steric bulk |
| Bis(4-methoxyphenyl)phosphine | 600–800 | Electron-donating groups |
*Turnover Number (TON) measured in Pd-catalyzed Heck reactions .
What safety protocols are critical when handling this compound?
Q. Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
